molecular formula C6H12O4 B122923 (S)-ethyl 3,4-dihydroxybutanoate CAS No. 108585-47-3

(S)-ethyl 3,4-dihydroxybutanoate

Cat. No. B122923
CAS RN: 108585-47-3
M. Wt: 148.16 g/mol
InChI Key: VKYSMCMNKCLRND-YFKPBYRVSA-N
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Description

(S)-ethyl 3,4-dihydroxybutanoate is a chemical compound with the molecular formula C6H12O4 . It is an ester and a derivative of 3,4-dihydroxybutanoic acid . This compound is used as a chiral source in asymmetric synthesis.


Synthesis Analysis

The synthesis of (S)-ethyl 3,4-dihydroxybutanoate has been reported in the literature. For instance, an improved process for the preparation and isolation of esters of (S)-3,4-O-isopropylidine-3,4-dihydroxybutanoic acid, cyclic orthoesters of (S)-3,4-dihydroxybutanoic acid, and (S)-3-hydroxybutyrolactone in a one-pot process from a carbohydrate substrate is described . Another method involves the reduction of dimethyl malate with borane-dimethyl sulfide complex/NaBH followed by acid-catalyzed reaction with dimethoxypropane to yield the acetonide .


Physical And Chemical Properties Analysis

(S)-ethyl 3,4-dihydroxybutanoate has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 148.07355886 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 102 .

Scientific Research Applications

Biotechnology: Enzyme Substrates

In biotechnological research, this compound is used as a substrate for enzymes such as dehydrogenases. These studies help in understanding enzyme mechanisms and developing biocatalytic processes for producing enantiomerically pure chemicals .

Material Science: Polymer Synthesis

(S)-ethyl 3,4-dihydroxybutanoate: is utilized in the synthesis of polymers and co-polymers. Its incorporation into materials can impart desired physical properties, such as flexibility or biodegradability, essential for developing new materials .

Environmental Science: Green Solvent Alternatives

Researchers are investigating the use of this compound as a potential green solvent alternative. Its physicochemical properties might offer an environmentally friendly option for various chemical synthesis processes .

Food Industry: Additive Synthesis

In the food industry, it can be used to synthesize additives that enhance flavor or preservation. Its derivatives may act as intermediates in creating compounds that improve food quality and shelf-life .

Cosmetics: Ingredient Synthesis

(S)-ethyl 3,4-dihydroxybutanoate: and its derivatives are being studied for their potential use in cosmetic formulations. They could serve as intermediates in synthesizing active ingredients for skincare products .

Chemical Synthesis: Catalyst Development

This compound is also significant in the development of catalysts for chemical reactions. Its stereochemistry can influence the outcome of catalytic processes, making it a valuable research focus in synthetic chemistry .

Safety and Hazards

The safety data sheet for (S)-ethyl 3,4-dihydroxybutanoate suggests that it should be handled with care. Contaminated clothing should be removed immediately and the area should be moved out of danger . More specific safety and hazard information may be available from the supplier or manufacturer .

properties

IUPAC Name

ethyl (3S)-3,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSMCMNKCLRND-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 3,4-dihydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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